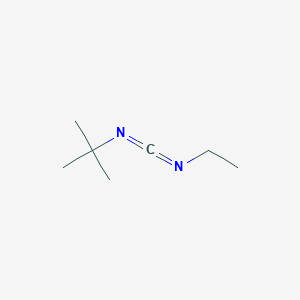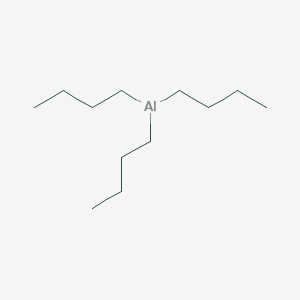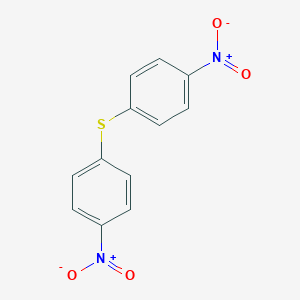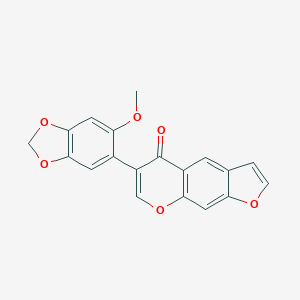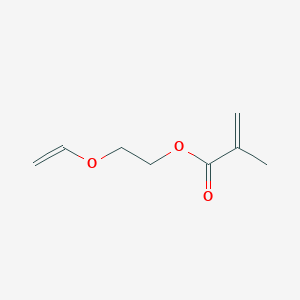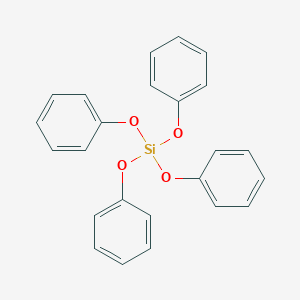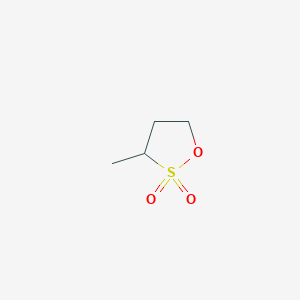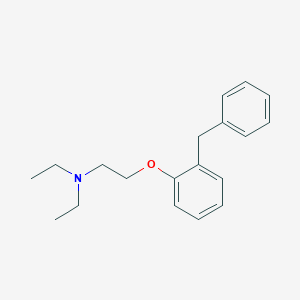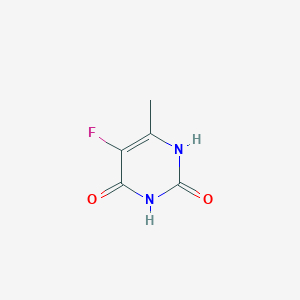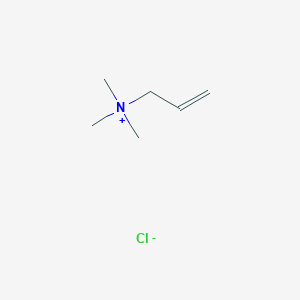
Allyltrimethylammonium chloride
Descripción general
Descripción
Allyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C6H14ClN. It is known for its use in various chemical reactions and industrial applications. This compound is typically found as a colorless or slightly yellow liquid and is soluble in water and organic solvents such as acetone and ether .
Aplicaciones Científicas De Investigación
Allyltrimethylammonium chloride has a wide range of applications in scientific research:
Safety and Hazards
Direcciones Futuras
The global Allyltrimethylammonium Chloride market size is expected to reach a certain value by 2029, rising at a certain market growth of % CAGR during the forecast period (2023-2029) .
Relevant Papers
- A novel cationic polyacrylamide (CPAM) with a microblock structure was successfully synthesized using this compound and acrylamide as monomers .
- A polyampholytic superabsorbent polymer (PASAP), sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride), was prepared by free-radical graft copolymerization .
Mecanismo De Acción
Target of Action
Allyltrimethylammonium chloride (ATMAC) is a versatile compound with a wide range of applications. It primarily targets the clay particles in drilling fluids, acting as a clay stabilizer . It also targets textile-dyeing sludge , enhancing its dewaterability .
Mode of Action
ATMAC interacts with its targets through ionic interactions . In the context of clay stabilization, ATMAC neutralizes the negative charges on clay particles, reducing their tendency to swell or disperse . In textile-dyeing sludge dewatering, ATMAC acts as a flocculant, promoting the aggregation of sludge particles .
Biochemical Pathways
flocculation process . By neutralizing charges and bridging particles, ATMAC facilitates the formation of larger flocs, which can be more easily separated from the liquid phase .
Pharmacokinetics
Given its use in industrial applications, it’s likely that its bioavailability is influenced by factors such as concentration, temperature, and the presence of other chemicals .
Result of Action
The primary result of ATMAC’s action is the stabilization of clay particles in drilling fluids, which improves the efficiency of oil extraction processes . In addition, ATMAC enhances the dewaterability of textile-dyeing sludge, aiding in waste management .
Action Environment
The action of ATMAC is influenced by various environmental factors. For instance, its effectiveness as a clay stabilizer can be enhanced when used in combination with ammonium chloride . The temperature and pH of the environment can also impact its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyltrimethylammonium chloride can be synthesized through the reaction of allyl chloride with trimethylamine. The reaction is typically carried out at room temperature, and the product is obtained by filtering out any solid impurities . Another method involves the reaction of trimethylamine hydrochloride with sodium hydroxide in ethanol, followed by the addition of allyl bromide .
Industrial Production Methods
In industrial settings, this compound is produced by mixing allyl chloride and trimethylamine in a molar ratio, heating the mixture at room temperature, and then cooling and filtering the product . This method is efficient and yields a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Allyltrimethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.
Addition Reactions: The compound can undergo addition reactions with various reagents, forming new compounds.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, ethanol, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound include substituted ammonium compounds, polymers, and various organic intermediates used in further chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine hydrochloride: Used in similar synthetic routes but lacks the allyl group.
Allyl chloride: Contains the allyl group but does not have the quaternary ammonium structure.
Diallyldimethylammonium chloride: Another quaternary ammonium compound with two allyl groups, used in polymerization reactions.
Uniqueness
Allyltrimethylammonium chloride is unique due to its combination of the allyl group and the quaternary ammonium structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
trimethyl(prop-2-enyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYULTYGSBAILI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57491-00-6 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883577 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-27-4 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNV3AA7VHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5834 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What are the primary applications of Allyltrimethylammonium chloride in material science?
A1: ATMAC serves as a key monomer in synthesizing polymers with enhanced properties. For instance, it's used in creating:
- Superabsorbent polymers: ATMAC, copolymerized with acrylic acid and grafted onto sodium alginate, yields a superabsorbent polymer with pH-dependent swelling and high dye adsorption capacity []. This material shows promise for removing pollutants like methylene blue from wastewater.
- Cationic polyacrylamides: Incorporating ATMAC into polyacrylamide through ultrasonic-initiated template copolymerization results in a cationic polymer with a microblock structure []. This novel structure significantly enhances the flocculation performance, proving beneficial for textile-dyeing sludge dewatering.
- Antibacterial ultrafiltration membranes: When copolymerized with N-(2-hydroxyl-3-butyl-4-methyl) acrylamide and incorporated into ultrafiltration membranes, ATMAC imparts antibacterial properties []. These modified membranes show improved rejection performance and excellent antibacterial activity against bacteria, making them suitable for various separation and purification applications.
Q2: How does this compound contribute to the properties of drilling fluids?
A2: ATMAC plays a crucial role in enhancing the performance of water-based drilling fluids []:
Q3: Are there any studies on using this compound in zeolite synthesis?
A3: Yes, research indicates that ATMAC's structure makes it suitable for directing the synthesis of specific zeolite frameworks []. For instance, a hydroisomerization intermediate mimicking ATMAC's structure effectively directs the synthesis of aluminous ZSM-48 zeolite. This finding opens avenues for tailoring zeolite properties for specific catalytic applications.
Q4: What is known about the reactivity of this compound with chlorine?
A4: Research shows that ATMAC reacts with chlorine in aqueous solutions, yielding chlorohydrin products []. The reaction's outcome depends on the temperature:
Q5: What analytical techniques are commonly employed to study this compound and its derivatives?
A5: Various analytical techniques are used to characterize ATMAC and its derivatives:
- Spectroscopy: Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H and 13C NMR) are used to determine the structure and composition of ATMAC-containing polymers [, ].
- Thermal Analysis: Thermogravimetric analysis (TGA) helps understand the thermal stability and degradation behavior of these polymers [].
- Contact Angle Measurement: This technique assesses the surface hydrophobicity/hydrophilicity of materials containing ATMAC, like ultrafiltration membranes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


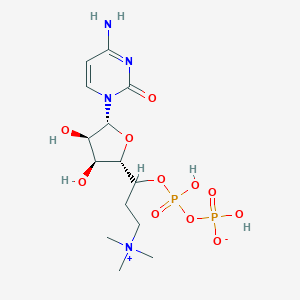
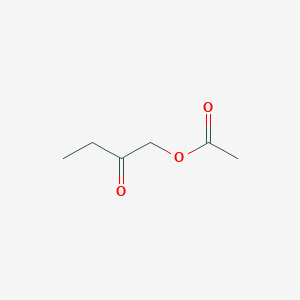
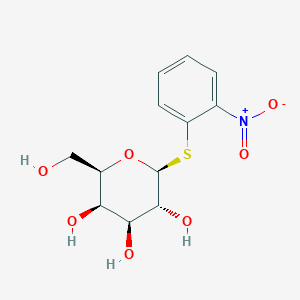
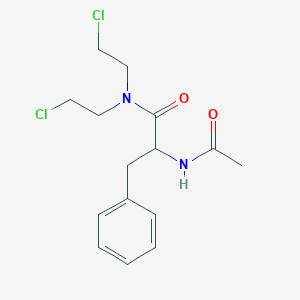
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
